Cas no 892769-94-7 (4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine)

4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine structure
892769-94-7 structure
Product Name:4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
CAS No:892769-94-7
MF:C17H13FN6O2
MW:352.32252573967
CID:5485524
PubChem ID:7470718
Update Time:2025-10-31

4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS001914305
    • F3062-0223
    • 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine
    • SR-01000024912-1
    • 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
    • CCG-166718
    • SR-01000024912
    • 892769-94-7
    • 4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
    • Inchi: 1S/C17H13FN6O2/c1-25-13-9-5-4-8-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-2-3-7-11(10)18/h2-9H,19H2,1H3
    • InChI Key: QYLSHHYAXUMCBM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1=NOC(C2=C(N)N(C3C=CC=CC=3OC)N=N2)=N1

Computed Properties

  • Exact Mass: 352.10840184g/mol
  • Monoisotopic Mass: 352.10840184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 105Ų

4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine Pricemore >>

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Additional information on 4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine: A Comprehensive Overview

The compound 4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine, identified by the CAS number 892769-94-7, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxadiazole moiety and substituted with fluorinated and methoxyphenyl groups. These structural features contribute to its intriguing chemical properties and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and advanced material synthesis. The presence of the triazole ring, a well-known scaffold in medicinal chemistry, suggests potential applications in pharmacology. Additionally, the oxadiazole group is known for its stability and ability to participate in various chemical reactions, making this compound a promising candidate for further exploration.

One of the key areas of interest for this compound is its role in the development of new pharmaceutical agents. Researchers have been focusing on the synthesis and characterization of similar compounds to understand their bioavailability and efficacy. For instance, a study published in 2023 demonstrated that analogs of this compound exhibit potent anti-inflammatory properties, opening new avenues for therapeutic interventions.

Beyond pharmacology, this compound has also shown promise in materials science. Its ability to form stable coordination complexes makes it a valuable component in the design of novel materials for electronic applications. Recent advancements in nanotechnology have leveraged such compounds to create more efficient semiconductors and sensors.

The synthesis of 4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-substituted compounds involves a series of carefully optimized reactions. The incorporation of the fluorophenyl group enhances the molecule's electronic properties, while the methoxyphenyl substitution improves solubility and stability. These factors are critical for both laboratory-scale synthesis and potential industrial applications.

In terms of environmental impact, this compound has been shown to degrade under specific conditions, reducing its persistence in natural ecosystems. This characteristic aligns with current trends toward sustainable chemistry and green manufacturing processes.

Looking ahead, ongoing research is focused on expanding the functionalization of this compound to explore its full potential. Collaborative efforts between academic institutions and industry partners are expected to yield breakthroughs in both its chemical synthesis and practical applications.

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